molecular formula C9H13NO B2513754 5-Tert-butylpyridin-3-OL CAS No. 1243371-93-8

5-Tert-butylpyridin-3-OL

Cat. No.: B2513754
CAS No.: 1243371-93-8
M. Wt: 151.209
InChI Key: SNMGTIGGFHNNIA-UHFFFAOYSA-N
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Description

5-Tert-butylpyridin-3-OL is a chemical compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol It is a derivative of pyridine, featuring a tert-butyl group at the 5-position and a hydroxyl group at the 3-position

Preparation Methods

The synthesis of 5-Tert-butylpyridin-3-OL can be achieved through several synthetic routes. One common method involves the alkylation of pyridin-3-OL with tert-butyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the hydroxyl group, facilitating the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

5-Tert-butylpyridin-3-OL undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-Tert-butylpyridin-3-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity for its targets . These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

5-Tert-butylpyridin-3-OL can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the tert-butyl and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

5-tert-butylpyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-9(2,3)7-4-8(11)6-10-5-7/h4-6,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMGTIGGFHNNIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CN=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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